molecular formula C26H25N5O6S2 B12383292 hCAXII-IN-7

hCAXII-IN-7

Cat. No.: B12383292
M. Wt: 567.6 g/mol
InChI Key: VNWPUTGKTZSMSK-LQKURTRISA-N
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Description

hCAXII-IN-7 is a chemical compound known for its inhibitory effects on human carbonic anhydrase XII (hCA XII). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in certain cancer cell lines such as 786-0, SF-539, and HS 578 T .

Preparation Methods

The synthesis of hCAXII-IN-7 involves multiple steps, starting with the preparation of pyrazole-based benzenesulfonamides. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

hCAXII-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

hCAXII-IN-7 has several scientific research applications:

Mechanism of Action

hCAXII-IN-7 exerts its effects by inhibiting the activity of human carbonic anhydrase XII. This enzyme is involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of hCA XII, this compound prevents the enzyme from catalyzing this reaction, leading to a disruption in pH regulation and ion transport. This inhibition can induce apoptosis in cancer cells, making this compound a potential anticancer agent .

Comparison with Similar Compounds

hCAXII-IN-7 is unique among carbonic anhydrase inhibitors due to its high specificity for hCA XII and its ability to cross the blood-brain barrier. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity, potency, and ability to cross the blood-brain barrier.

Properties

Molecular Formula

C26H25N5O6S2

Molecular Weight

567.6 g/mol

IUPAC Name

ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate

InChI

InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+

InChI Key

VNWPUTGKTZSMSK-LQKURTRISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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